Dimethyl thiochromane-2,6-dicarboxylate
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Overview
Description
Dimethyl thiochromane-2,6-dicarboxylate is an organic compound with the molecular formula C13H14O4S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl thiochromane-2,6-dicarboxylate typically involves the esterification of thiochromane-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Methanol
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may include:
Feedstock Preparation: Mixing thiochromane-2,6-dicarboxylic acid with methanol and catalyst
Reaction: Conducting the esterification in a continuous flow reactor
Purification: Using distillation or crystallization to isolate the product
Chemical Reactions Analysis
Types of Reactions
Dimethyl thiochromane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of ester groups to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the ester groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions
Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Amides or esters with different alkyl groups
Scientific Research Applications
Dimethyl thiochromane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential drug candidate due to its unique structural features
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of dimethyl thiochromane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The sulfur atom in the thiochromane ring can participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A similar ester compound with a pyridine ring instead of a thiochromane ring
Dimethyl 2,6-naphthalenedicarboxylate: Another ester with a naphthalene ring
Uniqueness
Dimethyl thiochromane-2,6-dicarboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
Properties
Molecular Formula |
C13H14O4S |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
dimethyl 3,4-dihydro-2H-thiochromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H14O4S/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
XCNARPQEFQEOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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